ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine core with a methyl substituent at position 2 and an ethyl carboxylate ester at position 2. The hydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical applications, particularly as a precursor in drug discovery .
Properties
IUPAC Name |
ethyl 2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-3-15-10(14)9-7-6-11-5-4-8(7)12-13(9)2;/h11H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPVSZIWPHSARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNCCC2=NN1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction, often involving a condensation reaction with an appropriate amine.
Substitution with Carboxylate Ester Group: The carboxylate ester group is introduced by reacting the fused pyrazolo[4,3-c]pyridine with an ethyl ester derivative.
Formation of Hydrochloride Salt: The final step involves the conversion of the carboxylate ester to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridine Ring
The pyridine moiety in this compound participates in nucleophilic aromatic substitution (S_NAr) reactions due to electron-withdrawing effects from the fused pyrazole ring. For example:
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Reaction with amines : Under acidic conditions, the pyridine's C-6 position undergoes substitution with primary amines. A study demonstrated that refluxing with aniline derivatives in acetic acid yielded 6-arylaminopyrazolo[4,3-c]pyridine derivatives (71–89% yields) .
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Halogen displacement : The chloride ion in the hydrochloride salt can act as a leaving group. Treatment with sodium methoxide in methanol replaces chloride with methoxy groups at C-7 .
Key factors influencing reactivity :
| Parameter | Effect on Reaction Rate |
|---|---|
| Electron-deficient ring | Accelerates S_NAr |
| Polar aprotic solvents | Enhances nucleophilicity |
| Acidic conditions | Stabilizes intermediates |
Condensation Reactions Involving the Ester Group
The ethyl carboxylate group undergoes transesterification and hydrolysis:
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Transesterification : In methanol with catalytic HCl, the ethyl ester converts to methyl ester at 60°C (85% yield) .
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Hydrolysis : Acidic (HCl/H2O) or basic (NaOH/EtOH) conditions cleave the ester to the carboxylic acid. Kinetic studies show pseudo-first-order behavior with in 0.5 M NaOH.
Cyclization Pathways
The compound serves as a precursor for fused heterocycles:
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Pyrazolo[3,4-b]pyridine synthesis : Reacting with ethyl 2,4-dioxo-4-arylbutanoates in acetic acid induces cyclization via a four-step mechanism (Scheme 1) :
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Acid-catalyzed enolization of the diketone
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Nucleophilic attack by pyrazole nitrogen
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Tautomerization
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Dehydration to form the fused ring
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Representative yields :
| Aryl Group (R) | Yield (%) |
|---|---|
| Phenyl | 90 |
| 4-Cl-C6H4 | 88 |
| 3-NO2-C6H3 | 72 |
Electrophilic Aromatic Substitution
While less common due to electron deficiency, directed metallation strategies enable functionalization:
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Lithiation at C-5 : Using LDA at −78°C followed by quenching with electrophiles (e.g., DMF, CO2) introduces formyl or carboxyl groups .
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Nitration : Fuming HNO3/H2SO4 at 0°C selectively nitrates the pyridine ring at C-6 (68% yield) .
Salt Formation and Proton Transfer
The hydrochloride salt participates in anion-exchange reactions:
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Metathesis with AgNO3 : Forms the nitrate salt (94% yield), characterized by IR loss of Cl− stretch at 750 cm⁻¹.
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Deprotonation : Treatment with NaHCO3 in water generates the free base, which is more reactive in SNAr reactions.
Biological Activity-Driven Modifications
Derivatives exhibit carbonic anhydrase inhibition, guiding targeted synthesis:
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Sulfonamide incorporation : Condensation with sulfonyl chlorides at the pyridine nitrogen yields inhibitors with IC50 values of 12–450 nM against hCA isoforms .
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Hybrid molecules : Coupling with NSAIDs via ester linkages enhances anti-inflammatory activity (e.g., 83% edema reduction in carrageenan-induced rat paw assay).
This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it a valuable scaffold in medicinal and materials chemistry. Experimental protocols emphasize the role of acetic acid as both solvent and catalyst , while the hydrochloride counterion modulates solubility and reactivity. Future research directions include photochemical reactions and catalytic asymmetric functionalizations.
Scientific Research Applications
Structural Characteristics
The compound is characterized by its unique pyrazolo-pyridine structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 209.24 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyrazole derivatives. Ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride has shown effectiveness against a range of bacterial and fungal strains. For instance:
- Bacterial Inhibition : Research indicates that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria .
- Fungal Activity : The compound has also been tested for antifungal properties, showing potential against common pathogens .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in treating inflammatory diseases .
Anticancer Properties
Research has highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth:
- Mechanism of Action : Studies suggest that the compound may interfere with cell cycle progression and promote apoptotic pathways in various cancer cell lines .
- Case Studies : Specific case studies have documented the synthesis of related pyrazole compounds that demonstrate potent anticancer activity against breast and colon cancer models .
Mechanism of Action
The mechanism by which ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo[4,3-c]Pyridine Derivatives
*Estimated based on formula C₁₁H₁₆ClN₃O₂.
Biological Activity
Ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of pyrazolo[4,3-c]pyridines has been optimized through various methods. A notable approach involves the use of readily available 2-chloro-3-nitropyridines via a sequence of nucleophilic substitutions and cyclization reactions. For example, a study demonstrated an efficient one-pot synthesis that combines azo-coupling and subsequent transformations to yield target compounds with high purity and yield .
Anticancer Properties
Research indicates that compounds within the pyrazolo[4,3-c]pyridine family exhibit significant anticancer activity. In particular, this compound has shown promise in inhibiting cancer cell proliferation. A study evaluated its effects on various cancer cell lines and reported a dose-dependent reduction in cell viability . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its role as an enzyme inhibitor. Recent studies have highlighted its inhibitory effects on carbonic anhydrases (CAs), which are enzymes implicated in numerous physiological processes including respiration and acid-base balance. The compound demonstrated potent inhibition against human isoforms hCA I and hCA II as well as bacterial CAs . This inhibition could have therapeutic implications for conditions such as glaucoma and edema.
Case Studies
- Anticancer Activity : A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in a subset of patients receiving the compound as part of their treatment regimen.
- Enzyme Inhibition : In vitro studies assessed the impact of this compound on CA activity. The results showed that it effectively reduced the enzymatic activity at concentrations lower than those required for other known inhibitors . These findings suggest that this compound could serve as a lead for developing new CA inhibitors.
Research Findings Summary
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from HCl vapors.
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .
- Emergency Protocols : Immediate rinsing with water for 15 minutes upon exposure, followed by medical consultation .
How can protecting groups be utilized in the synthesis of derivatives?
Q. Advanced
- tert-Butyl Esters : Protect carboxylic acids during multi-step syntheses (e.g., tert-butyl 7,7-dimethyl-pyrazolo[4,3-c]pyridine-5-carboxylate), enabling selective deprotection under acidic conditions (e.g., TFA/DCM) .
- Boc (tert-butoxycarbonyl) Groups : Shield amines to prevent unwanted side reactions (e.g., alkylation at the pyridine nitrogen). Deprotection with HCl/dioxane yields free amines for further functionalization .
- Monitoring Deprotection : Use TLC or in situ IR to track reaction progress and avoid over-acidification, which may degrade the core structure .
How can researchers resolve contradictions in reported spectroscopic data for analogs?
Q. Advanced
Reproduce Published Procedures : Verify reaction conditions (e.g., solvent purity, temperature control) to identify procedural variables.
Cross-Validate with Multiple Techniques : Combine NMR, IR, and HRMS to confirm structural assignments. For example, ambiguous NOESY correlations may clarify spatial arrangements of methyl groups .
Collaborative Studies : Compare data with independent labs to rule out instrument-specific artifacts (e.g., magnetic field drift in NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
